molecular formula C20H24N2O3 B3013543 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1351659-68-1

1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B3013543
CAS No.: 1351659-68-1
M. Wt: 340.423
InChI Key: GKZLPWWXLFAJJJ-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is an organic compound characterized by its unique structure, which includes a benzhydryl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:

  • Formation of the Benzhydryl Intermediate:

      Starting Materials: Benzhydryl chloride and an appropriate amine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions.

      Product: Benzhydryl amine.

  • Formation of the Tetrahydropyran Intermediate:

      Starting Materials: 4-hydroxytetrahydro-2H-pyran.

      Reaction Conditions: The hydroxyl group is protected using a suitable protecting group, such as a silyl ether.

      Product: Protected tetrahydropyran derivative.

  • Coupling Reaction:

      Starting Materials: Benzhydryl amine and the protected tetrahydropyran derivative.

      Reaction Conditions: The coupling is facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

      Product: Coupled intermediate.

  • Deprotection and Urea Formation:

      Starting Materials: Coupled intermediate.

      Reaction Conditions: Deprotection of the tetrahydropyran derivative followed by reaction with an isocyanate to form the urea linkage.

      Product: this compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives, potentially altering the hydroxyl group on the tetrahydropyran ring.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Reduced forms, possibly affecting the benzhydryl group or the urea linkage.

  • Substitution:

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Varies with the type of substitution, often requiring catalysts or specific solvents.

      Products: Substituted derivatives, modifying either the benzhydryl or tetrahydropyran moieties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Scientific Research Applications

1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group may facilitate binding to hydrophobic pockets, while the urea linkage can form hydrogen bonds with active site residues. The tetrahydropyran ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

    1-Benzhydryl-3-(hydroxymethyl)urea: Lacks the tetrahydropyran ring, potentially altering its solubility and binding properties.

    1-Benzhydryl-3-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)urea: Contains a methoxy group instead of a hydroxyl group, which may affect its reactivity and biological activity.

Uniqueness: 1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the presence of both the benzhydryl and tetrahydropyran moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Biological Activity

1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea, with the chemical formula C20H24N2O3 and a molecular weight of 340.41 g/mol, is a compound that has garnered interest for its potential biological activities, particularly in the realm of neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzhydryl group attached to a urea moiety, which is further linked to a hydroxytetrahydropyran unit. The structural characteristics suggest potential interactions with biological targets, including neurotransmitter transporters.

Neuropharmacological Effects

Research indicates that compounds related to this compound may act as triple reuptake inhibitors (TRIs) of monoamines, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). These mechanisms are crucial for the management of mood disorders such as depression.

Table 1: Inhibition Potency of Related Compounds

Compound IDKi (nM) - DATKi (nM) - SERTKi (nM) - NETProfile Type
4g444238TRI
6b133347.3DNRI
6h2025828DNRI

Note: Ki values represent the inhibition constant for each transporter, indicating potency levels where lower values suggest higher potency.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the benzhydryl moiety significantly impact the compound's activity profile. For instance, the introduction of methoxy groups at specific positions enhances selectivity towards serotonin transporters while maintaining activity at dopamine and norepinephrine transporters. This balance is essential for achieving desired therapeutic effects without excessive side effects.

Case Studies

  • Antidepressant Activity : A study published in December 2014 examined various pyran-based compounds, including derivatives of benzhydryl urea, demonstrating their potential as next-generation antidepressants. The findings indicated that certain structural modifications led to enhanced binding affinities at all three monoamine transporters, suggesting a promising avenue for developing effective treatments for depression and anxiety disorders .
  • Neurotransmitter Uptake Inhibition : Another investigation focused on the inhibition profiles of related compounds against DAT, SERT, and NET. The results highlighted that compounds exhibiting balanced inhibitory activity across these transporters could serve as effective antidepressants with reduced risk of addiction compared to traditional SSRIs .

Properties

IUPAC Name

1-benzhydryl-3-[(4-hydroxyoxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(21-15-20(24)11-13-25-14-12-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZLPWWXLFAJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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